molecular formula C11H8FNO4S B2632841 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid CAS No. 299417-44-0

1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B2632841
CAS No.: 299417-44-0
M. Wt: 269.25
InChI Key: RKDCBGYORMEFRF-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a 4-fluorophenylsulfonyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride and pyrrole-2-carboxylic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-fluorobenzenesulfonyl chloride is reacted with pyrrole-2-carboxylic acid in the presence of a base to yield the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring and the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and its derivatives share structural similarities but differ in their functional groups and biological activities.

    Fluorophenylsulfonyl Compounds: Other compounds with the fluorophenylsulfonyl group may exhibit different reactivity and applications based on their specific substituents and structural context.

The uniqueness of this compound lies in its combination of the pyrrole ring and the fluorophenylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDCBGYORMEFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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